4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate

概要

説明

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate is a synthetic compound that is structurally related to folic acid. It is a metabolite of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. This compound plays a significant role in the inhibition of dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate involves multiple steps, starting from pteridine derivatives. The key steps include:

Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.

Introduction of the amino group: The amino group is introduced via nitration followed by reduction.

Methylation: The N10 position is methylated using methyl iodide.

Coupling with glutamate: The final step involves coupling the pteridine derivative with glutamate using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the pteridine ring.

Substitution: Substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions include various pteridine derivatives, which can be further modified for specific applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure :

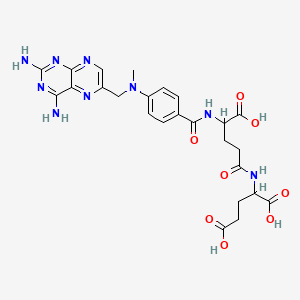

The molecular formula of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate is C25H29N9O8, with a molecular weight of approximately 541.55 g/mol. It features a pteridine ring, an amino group, and a glutamic acid moiety.

Mechanism of Action :

The primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts DNA synthesis and cell division, particularly affecting rapidly dividing cells such as cancer cells . The compound competes with dihydrofolate for binding sites on DHFR, leading to decreased enzyme activity and subsequent impacts on nucleotide synthesis critical for DNA replication and repair.

Scientific Research Applications

-

Cancer Therapy :

- Antitumor Properties : this compound exhibits potent antitumor properties similar to methotrexate. It has been shown to inhibit the growth of malignant cells, such as MOLT-4 human T leukemia cells. This makes it a candidate for developing new anticancer therapies.

- Combination Therapies : Research indicates that this compound can be used in conjunction with other chemotherapeutic agents to enhance efficacy against various cancers.

-

Folate Metabolism Studies :

- Research Tool : The compound serves as a valuable tool for studying folate metabolism pathways. Its structural similarity to folic acid allows researchers to investigate its role in metabolic processes involving folates .

- Pharmacokinetics : As a metabolite of methotrexate, it plays a role in pharmacokinetic studies aimed at understanding the absorption and distribution of antifolate drugs in the body.

-

Drug Development :

- Precursor in Synthesis : It is utilized as a precursor in synthesizing other pteridine derivatives that may have therapeutic applications .

- Hydrolase-Resistant Peptides : Studies have explored its potential as part of fluoroglutamate-containing peptides, which are designed to be hydrolase-resistant folates or antifolates, enhancing their effectiveness in chemotherapy regimens .

Comparative Analysis with Related Compounds

| Compound Name | Structural Similarity | Mechanism of Action |

|---|---|---|

| Methotrexate | Similar pteridine structure | Dihydrofolate reductase inhibitor |

| Pteroylglutamic Acid (Folic Acid) | Contains pteridine ring | Essential for nucleotide synthesis |

| 5-Fluorouracil | Different core structure | Inhibits thymidylate synthase |

The unique modifications in this compound enhance its potency as an inhibitor compared to its analogs while maintaining its connection to folate metabolism pathways.

Case Studies

-

Methotrexate Polyglutamate Levels in Rheumatoid Arthritis Patients :

A study measured methotrexate polyglutamate levels in patients with rheumatoid arthritis undergoing treatment. The findings indicated that higher levels of methotrexate polyglutamates correlated with better treatment responses, suggesting that metabolites like this compound play a significant role in therapeutic efficacy . -

Inhibition Studies on Cancer Cell Lines :

Research involving various human cancer cell lines demonstrated the ability of this compound to inhibit cell proliferation effectively. The studies highlighted its potential as an alternative or adjunct therapy in cancer treatment regimens .

作用機序

The mechanism of action of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a form of folate required for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

類似化合物との比較

Similar Compounds

Methotrexate: A well-known chemotherapeutic agent that also inhibits dihydrofolate reductase.

Aminopterin: Another folate antagonist with similar properties.

Pemetrexed: A multi-targeted antifolate that inhibits several enzymes in the folate pathway.

Uniqueness

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate is unique due to its specific structure and its role as a metabolite of methotrexate. Unlike methotrexate, it lacks the carboxy-L-glutamate moiety, which affects its uptake and mechanism of action .

生物活性

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate, commonly referred to as 4-amino-10-methylpteroylglutamic acid (also known as AMPG), is a derivative of folate that has garnered attention for its potential biological activities. This compound is structurally related to folic acid and plays a significant role in various biological processes, particularly in cellular metabolism and growth. The following sections will delve into the biological activity of AMPG, presenting detailed research findings, data tables, and case studies.

Molecular Characteristics

- Molecular Formula : C14H18N6O5

- Molecular Weight : 358.33 g/mol

- CAS Number : 41600-13-9

Structural Representation

The structural formula of AMPG includes a pteridine ring, a glutamic acid moiety, and an amino group, which contribute to its biological functions.

AMPG acts primarily as a substrate for enzymes involved in folate metabolism. It is known to interact with dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate (THF), which is essential for DNA synthesis and repair. By modulating the activity of DHFR, AMPG can influence cellular proliferation and differentiation.

Antifolate Activity

Research indicates that AMPG exhibits antifolate properties, which can inhibit the growth of certain cancer cells by disrupting nucleotide synthesis. This mechanism is particularly relevant in the context of cancer therapies that utilize antifolates to target rapidly dividing cells.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Biological Chemistry demonstrated that AMPG inhibited the proliferation of various cancer cell lines, including leukemia and lymphoma cells. The study concluded that AMPG's ability to interfere with folate metabolism was a key factor in its anticancer activity .

- Effects on Immune Cells : Another investigation focused on the impact of AMPG on T-cell activation. The results indicated that AMPG could enhance T-cell proliferation under certain conditions, suggesting a potential role in immunomodulation .

- Neuroprotective Properties : Research has also explored the neuroprotective effects of AMPG in models of neurodegeneration. It was found that AMPG could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Folate Derivatives

| Compound | Molecular Weight (g/mol) | Anticancer Activity | Immunomodulatory Effects |

|---|---|---|---|

| 4-Amino-4-deoxy-N10-methylpteroylglutamate | 358.33 | Yes | Yes |

| Methotrexate | 454.44 | Yes | No |

| Pemetrexed | 428.41 | Yes | Limited |

特性

IUPAC Name |

2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O8/c1-34(11-13-10-28-21-19(29-13)20(26)32-25(27)33-21)14-4-2-12(3-5-14)22(38)31-16(24(41)42)6-8-17(35)30-15(23(39)40)7-9-18(36)37/h2-5,10,15-16H,6-9,11H2,1H3,(H,30,35)(H,31,38)(H,36,37)(H,39,40)(H,41,42)(H4,26,27,28,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHMDTSRKDVWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961835 | |

| Record name | N-[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)-4-carboxy-1-hydroxybutylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41600-13-9 | |

| Record name | NSC269401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC269401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)-4-carboxy-1-hydroxybutylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。